Ethyl 3-(4-bromophenyl)-3-methyloxirane-2-carboxylate
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Overview
Description
Ethyl 3-(4-bromophenyl)-3-methyloxirane-2-carboxylate is an organic compound that belongs to the class of oxiranes, which are three-membered cyclic ethers. This compound is characterized by the presence of a bromophenyl group, a methyloxirane ring, and an ethyl ester functional group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-bromophenyl)-3-methyloxirane-2-carboxylate typically involves the reaction of 4-bromobenzaldehyde with ethyl diazoacetate in the presence of a catalyst such as rhodium acetate. The reaction proceeds through a cyclopropanation mechanism, forming the oxirane ring. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvent, temperature, and catalyst concentration are critical factors in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-bromophenyl)-3-methyloxirane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Diols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(4-bromophenyl)-3-methyloxirane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the synthesis of biologically active molecules and as a probe in biochemical studies.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-(4-bromophenyl)-3-methyloxirane-2-carboxylate involves its reactivity towards nucleophiles and electrophiles. The oxirane ring is highly strained and reactive, making it susceptible to ring-opening reactions. The bromophenyl group can participate in electrophilic aromatic substitution reactions. The ester functional group can undergo hydrolysis to form carboxylic acids.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(4-chlorophenyl)-3-methyloxirane-2-carboxylate
- Ethyl 3-(4-fluorophenyl)-3-methyloxirane-2-carboxylate
- Ethyl 3-(4-methylphenyl)-3-methyloxirane-2-carboxylate
Uniqueness
Ethyl 3-(4-bromophenyl)-3-methyloxirane-2-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and methyl analogs. The bromine atom can participate in specific substitution reactions and influence the compound’s overall reactivity and stability.
Properties
Molecular Formula |
C12H13BrO3 |
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Molecular Weight |
285.13 g/mol |
IUPAC Name |
ethyl 3-(4-bromophenyl)-3-methyloxirane-2-carboxylate |
InChI |
InChI=1S/C12H13BrO3/c1-3-15-11(14)10-12(2,16-10)8-4-6-9(13)7-5-8/h4-7,10H,3H2,1-2H3 |
InChI Key |
LKRBKFJICYDHNL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(O1)(C)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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